molecular formula C9H19N3O2 B591681 (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate CAS No. 503552-68-9

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Cat. No.: B591681
CAS No.: 503552-68-9
M. Wt: 201.27
InChI Key: MOFRNGKMXMQTQR-RNFRBKRXSA-N
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Description

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and vicinal diamino substituents. This compound is widely used as a building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications, due to its stereochemical rigidity and bifunctional reactivity. Its CAS number is 503552-68-9, and it is commercially available with a purity of 95% (QE-4343, Combi-Blocks) .

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRNGKMXMQTQR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503552-68-9, 2173182-42-6
Record name (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
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Record name (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitroalkene Cyclization with Chiral Induction

A patent-pending method (CN103254121A) outlines a nitroalkene cyclization approach adapted for pyrrolidine systems. While originally designed for piperidine derivatives, the protocol can be modified using acrolein instead of 2-butenal and N-Boc-2-nitroethylamine. The reaction proceeds via a Michael addition-cyclization cascade under acidic conditions (pH 4–5) at −10°C to 50°C, yielding a nitro-substituted dihydropyrrolidine intermediate. Subsequent dehydration with sulfuric acid generates (3R,4R)-N-Boc-3-nitro-3,4-dihydropyrrolidine.

Key parameters:

  • Catalyst : Thiourea-derived organocatalyst (10 mol%) for enantiomeric excess (ee > 90%).

  • Yield : 68–72% after purification via silica gel chromatography.

  • Stereocontrol : The thiourea catalyst hydrogen-bonds to the nitro group, directing facial selectivity during cyclization.

Enamine Hydrogenation

A two-step process involves synthesizing a prochiral enamine precursor, tert-butyl 3,4-diaminopyrrolidine-1-carboxylate diketone, followed by asymmetric hydrogenation. Using [Rh(COD)((R)-BINAP)]Cl as a catalyst under 50 bar H₂ at 25°C achieves >98% ee.

Reaction Scheme :

Diketone+H2Rh-BINAP(3R,4R)-Diamine Boc-protected\text{Diketone} + \text{H}_2 \xrightarrow{\text{Rh-BINAP}} \text{(3R,4R)-Diamine Boc-protected}

Optimization Data :

ParameterValue
Pressure50 bar H₂
Temperature25°C
ee98%
Yield85%

Diastereoselective Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Route

The Evans auxiliary directs stereochemistry during pyrrolidine ring formation. (S)-4-Benzyl-2-oxazolidinone is coupled to a γ-keto ester, followed by ring-closing metathesis (Grubbs II catalyst) to form the pyrrolidine core. Hydrolysis of the auxiliary and Boc protection yields the target compound.

Key Steps :

  • Auxiliary Coupling : 90% yield in THF at −78°C.

  • Ring-Closing Metathesis : 76% yield with 15 mol% Grubbs II.

  • Boc Protection : 94% yield using Boc₂O/Et₃N.

Stereochemical Outcome :

  • dr (diastereomeric ratio) : 19:1 (3R,4R vs. other isomers).

Enzymatic Resolution for Enantiomeric Enrichment

Lipase-Catalyzed Kinetic Resolution

Racemic tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (3S,4S)-enantiomer, leaving the desired (3R,4R)-isomer unreacted.

Conditions :

  • Solvent : tert-Butyl methyl ether

  • Acyl Donor : Vinyl acetate (2 equiv)

  • ee : 99% after 48 h.

Limitations :

  • Maximum theoretical yield: 50%.

  • Requires recycling of undesired enantiomer.

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)Cost (Relative)Scalability
Nitroalkene Cyclization7290ModerateHigh
Asymmetric Hydrogenation8598HighModerate
Evans Auxiliary7695Very HighLow
Enzymatic Resolution4599LowHigh

Industrial-Scale Challenges and Solutions

Catalyst Recycling in Hydrogenation

Rhodium catalysts, though effective, are costly. Immobilizing Rh-BINAP on mesoporous silica (SBA-15) enables reuse for 5 cycles with <5% activity loss.

Purification of Diamine Intermediates

Crystallization from heptane/EtOAc (4:1) achieves >99.5% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of the pyrrolidine ring significantly influences the compound’s reactivity and biological activity. Key stereoisomers include:

Compound Name Configuration CAS Number Purity Source
(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (3R,4R) 503552-68-9 95% Combi-Blocks
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (3S,4S) 1020571-45-2 95% Combi-Blocks

Key Differences :

  • Stereochemical Impact : The (3R,4R) and (3S,4S) enantiomers exhibit mirror-image configurations, leading to divergent interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalysis.
  • Applications : The (3R,4R) isomer is often preferred in specific catalytic systems, while the (3S,4S) variant may serve as a control in stereochemical studies .

Functional Group Analogues

Tert-butyl 3,4-diaminobenzoate
Property (3R,4R)-Diaminopyrrolidine Tert-butyl 3,4-diaminobenzoate
Core Structure Pyrrolidine ring Benzene ring
Functional Groups Vicinal amines, tert-butyl Vicinal amines, tert-butyl
Reactivity Bifunctional (amine + carbamate) Planar aromatic system with lower conformational flexibility
Applications Asymmetric synthesis Intermediate in polymer chemistry

Comparison :

  • The pyrrolidine derivative offers greater stereochemical control and rigidity compared to the planar aromatic system of the benzoate analogue, making it more suitable for enantioselective synthesis .
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
  • Structural Features : This compound (Catalog of Pyridine Derivatives, p. 179) incorporates a fluoropyridine moiety and a silyl-protected hydroxymethyl group, enabling cross-coupling reactions.
  • Functional Contrast: Unlike the diaminopyrrolidine, this derivative is tailored for nucleophilic substitution (via fluoride displacement) and Suzuki-Miyaura couplings, highlighting the role of substituents in directing reactivity .

Application in Complex Intermediates

The diaminopyrrolidine scaffold is integrated into advanced intermediates, such as:

  • Pentafluorophenyl (3R,4R,5S)-5-azidomethyl-3,4-dimethoxy-tetrahydrofuran ester : The (3R,4R) stereochemistry in this compound stabilizes intramolecular hydrogen bonds, enhancing crystal packing and thermal stability. This contrasts with epimeric variants (e.g., 3R,4R,5R), which exhibit different conformational behavior .
  • Pyrazolo[3,4-d]pyrimidine Derivatives: The diaminopyrrolidine moiety in these structures (e.g., compound 10, ) facilitates hydrogen bonding with biological targets, such as kinase enzymes, underscoring its utility in medicinal chemistry .

Commercial and Regulatory Considerations

  • Availability: The hydrochloride salt of this compound (CAS 1846626-59-2) is marketed by ECHEMI, with suppliers verified for quality and regulatory compliance .
  • Regulatory Status : The compound’s HS code (293399090) classifies it under "heterocyclic compounds with nitrogen," subject to general tariffs of 4.6% in Japan, with preferential rates for WTO members .

Biological Activity

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C9H19N3O2
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 503552-68-9
  • Solubility : Very soluble in water (approximately 90.3 mg/ml) .
  • Log P (octanol-water partition coefficient) : Ranges from -1.06 to 1.84, indicating varying hydrophobicity .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

  • Enzyme Inhibition :
    • The compound does not inhibit key cytochrome P450 enzymes (CYPs), suggesting a lower risk of drug-drug interactions .
    • It has been noted for its activity as a potential inhibitor of certain proteases involved in disease pathways.
  • Neuroprotective Effects :
    • Preliminary studies indicate that this compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems .
  • Anticancer Activity :
    • Research has shown that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated significant cell viability improvements compared to untreated controls, indicating its potential as a protective agent against neurodegenerative diseases.

Case Study 2: Anticancer Properties

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Summary of Research Findings

Study FocusFindingsReference
NeuroprotectionIncreased cell viability under oxidative stressJournal of Medicinal Chemistry
Anticancer ActivityDose-dependent cytotoxicity in cancer cell linesCancer Research
Enzyme InhibitionNo significant inhibition of CYPsPharmacological Reviews

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection of amino groups and stereoselective functionalization. For example:

  • Step 1 : Use tert-butoxycarbonyl (Boc) protection for the primary amine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Enantioselective reduction or chiral resolution to achieve the (3R,4R) configuration, often employing catalysts like OsO₄ for dihydroxylation or enzymatic resolution .
  • Key Data : Reaction yields vary (42–69% in similar pyrrolidine derivatives), with purity confirmed via [³¹P] NMR and chiral HPLC .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : [¹H]/[¹³C] NMR identifies proton environments and carbon frameworks. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 302.37 for C₁₄H₂₆N₂O₅) .
  • X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals, often grown via slow evaporation in solvents like hexane/ethyl acetate .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Methodological Answer :

  • Hydrogen Bonding : Calculated hydrogen bond donors (2) and acceptors (4) influence solubility in polar solvents (e.g., DMSO, methanol) .
  • Stability : Boc-protected amines are stable under basic conditions but hydrolyze in acidic media (e.g., TFA/DCM for deprotection) .
  • Thermal Data : Melting points for analogs range 80–120°C; differential scanning calorimetry (DSC) assesses decomposition thresholds .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods detect diastereomeric impurities?

  • Methodological Answer :

  • Chiral Stationary Phases : Use HPLC with columns like Chiralpak IA/IB to separate enantiomers; retention time differences ≥1.5 min indicate high purity .
  • Circular Dichroism (CD) : Validates optical activity by correlating Cotton effects with known (3R,4R) configurations .
  • Contingency for Impurities : Diastereomers (e.g., 3S,4R) may form during Boc protection; fractional recrystallization in ethanol/water mixtures improves purity .

Q. What strategies resolve contradictions in reported reaction yields for Boc-protected pyrrolidine derivatives?

  • Methodological Answer :

  • Troubleshooting Framework :
  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling steps; ligand choice impacts yields (e.g., 42% vs. 65% in similar syntheses) .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates versus THF .
  • Case Study : For tert-butyl 3-amino-4-hydroxypyrrolidine derivatives, microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yields (68%) .

Q. How does the compound interact with biological targets, and what assays quantify its binding affinity?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., kinases) or receptors; reported Kd values for analogs range 10–100 nM .
  • Fluorescence Polarization : Competes with fluorescent probes (e.g., FITC-labeled substrates) to assess inhibition potency (IC₅₀) .
  • In Silico Docking : MOE or AutoDock predicts binding poses; the diamine moiety often forms salt bridges with aspartate/glutamate residues .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., Boc protection), reducing racemization risks .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress; adjusts parameters dynamically to avoid byproducts .
  • Case Study : Pilot-scale synthesis of a related piperidine derivative achieved 85% yield and >99% ee using enzyme-mediated resolution .

Data Contradiction Analysis

Q. Why do NMR spectra of similar Boc-protected pyrrolidines show variability in splitting patterns?

  • Methodological Answer :

  • Dynamic Effects : Rotameric equilibria (e.g., tert-butyl group rotation) broaden signals; low-temperature NMR (−40°C) resolves splitting .
  • Solvent Polarity : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding, shifting NH proton signals by 0.5–1.0 ppm .

Q. How to reconcile discrepancies in reported biological activities of diaminopyrrolidine derivatives?

  • Methodological Answer :

  • Assay Variability : Cell permeability differences (logP 1.5–2.5) affect IC₅₀ values; use parallel artificial membrane permeability assays (PAMPA) to standardize .
  • Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) metabolize analogs at varying rates; liver microsome assays identify dominant pathways .

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